

Application Notes and Protocols: CHR-6494 TFA in Research

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Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B2522834

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and application of **CHR-6494 TFA**, a potent and selective Haspin kinase inhibitor, for in vitro and in vivo research.

Product Information

Identifier	Value	Reference
IUPAC Name	3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate	
Molecular Formula	C ₁₆ H ₁₆ N ₆ .CF ₃ CO ₂ H	[1]
Molecular Weight	406.36 g/mol	[1]
CAS Number	1458630-17-5	[1]
Mechanism of Action	Potent inhibitor of Haspin kinase with an IC ₅₀ of 2 nM. It functions by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[2][3][4][5][6]	

Dissolution and Storage

Proper dissolution and storage of **CHR-6494 TFA** are critical for maintaining its stability and activity.

Solubility Data

Solvent	Concentration	Notes	Reference
DMSO	Up to 100 mM	Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][3][7]	
DMSO	58 mg/mL (~198 mM)	[4]	

Protocol for Preparation of Stock Solutions

- Weighing: Accurately weigh the desired amount of **CHR-6494 TFA** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[3]
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage Conditions

Form	Storage Temperature	Duration	Reference
Solid Powder	+4°C	[1]	
Solid Powder	-20°C	3 years	[4]
Stock Solution in DMSO	-20°C	6 months to 1 year[3] [4][8][9][10]	
Stock Solution in DMSO	-80°C	1 year	[3][4]

In Vitro Applications

CHR-6494 TFA has been demonstrated to inhibit cell proliferation, induce apoptosis, and cause G2/M cell cycle arrest in various cancer cell lines.

In Vitro Activity: IC₅₀ Values

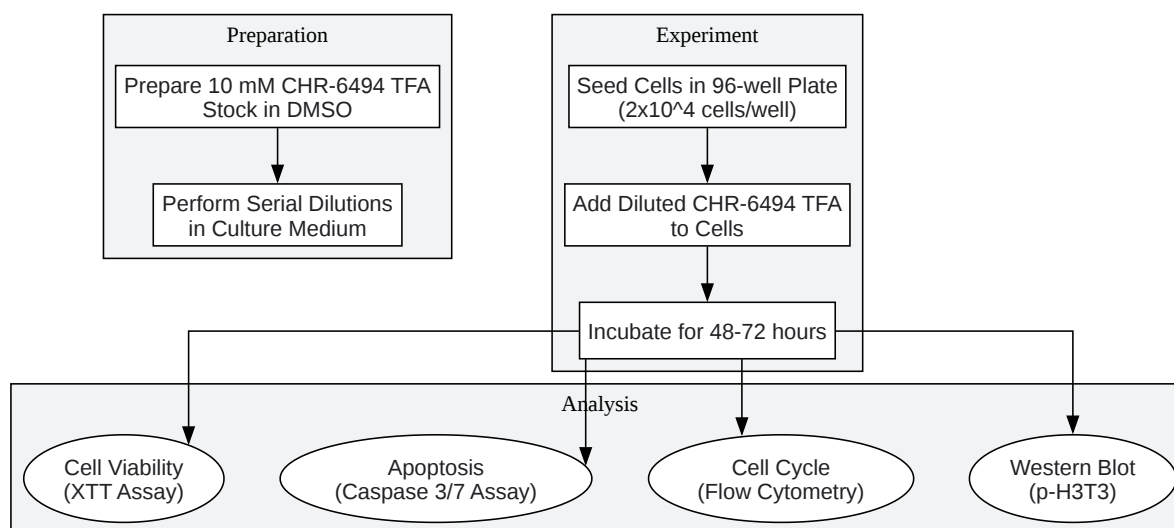
Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
HCT-116	Colorectal Cancer	500	[2][3]
HeLa	Cervical Cancer	473	[2][3]
MDA-MB-231	Breast Cancer	752	[2][3]
Wi-38	Normal Lung Fibroblast	1059	[2][3]
COLO-792	Melanoma	497	[11]
RPMI-7951	Melanoma	628	[11]
Various Melanoma Lines	Melanoma	396 - 1229	[2][3]

Experimental Protocol: Cell Viability Assay (XTT)

This protocol is adapted from studies on breast cancer cell lines.[9]

- Cell Seeding: Seed 2×10^4 cells per well in a 96-well plate and allow them to attach for 24 hours.[8][9]
- Treatment: Replace the medium with fresh medium containing various concentrations of **CHR-6494 TFA** (e.g., 0.01 μM to 100 μM). Include a DMSO-only control.[8][9]
- Incubation: Incubate the plate for 48-72 hours.[2][3][9]
- XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.[9]
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450-500 nm with a reference wavelength of 630-690 nm) after 1-2 hours of incubation with the XTT reagent.[8][9]

Experimental Workflow: In Vitro Cell-Based Assays



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Caption: Workflow for in vitro evaluation of **CHR-6494 TFA**.

In Vivo Applications

CHR-6494 TFA has shown anti-tumor activity in xenograft mouse models.

In Vivo Efficacy Data

Xenograft Model	Dosage and Administration	Outcome	Reference
HCT-116 (Colorectal)	50 mg/kg, i.p., two cycles of 5 consecutive days over 15 days	Inhibited tumor growth with no significant change in body weight.	[2][3]
MDA-MB-231 (Breast)	20 mg/kg, i.p., for 15 consecutive days	Inhibited tumor growth.	[2][3]
BxPC-3-Luc (Pancreatic)	50 mg/kg, i.p., for 4 weeks (5 days on, 5 days off cycles)	Significantly inhibited tumor growth.	[8]
Apcmin/+ (Intestinal Polyps)	i.p. injection for 50 days	Significantly inhibited intestinal polyp development.	[12]

Protocol for In Vivo Administration

This protocol is a general guideline based on published studies.[2][3][8]

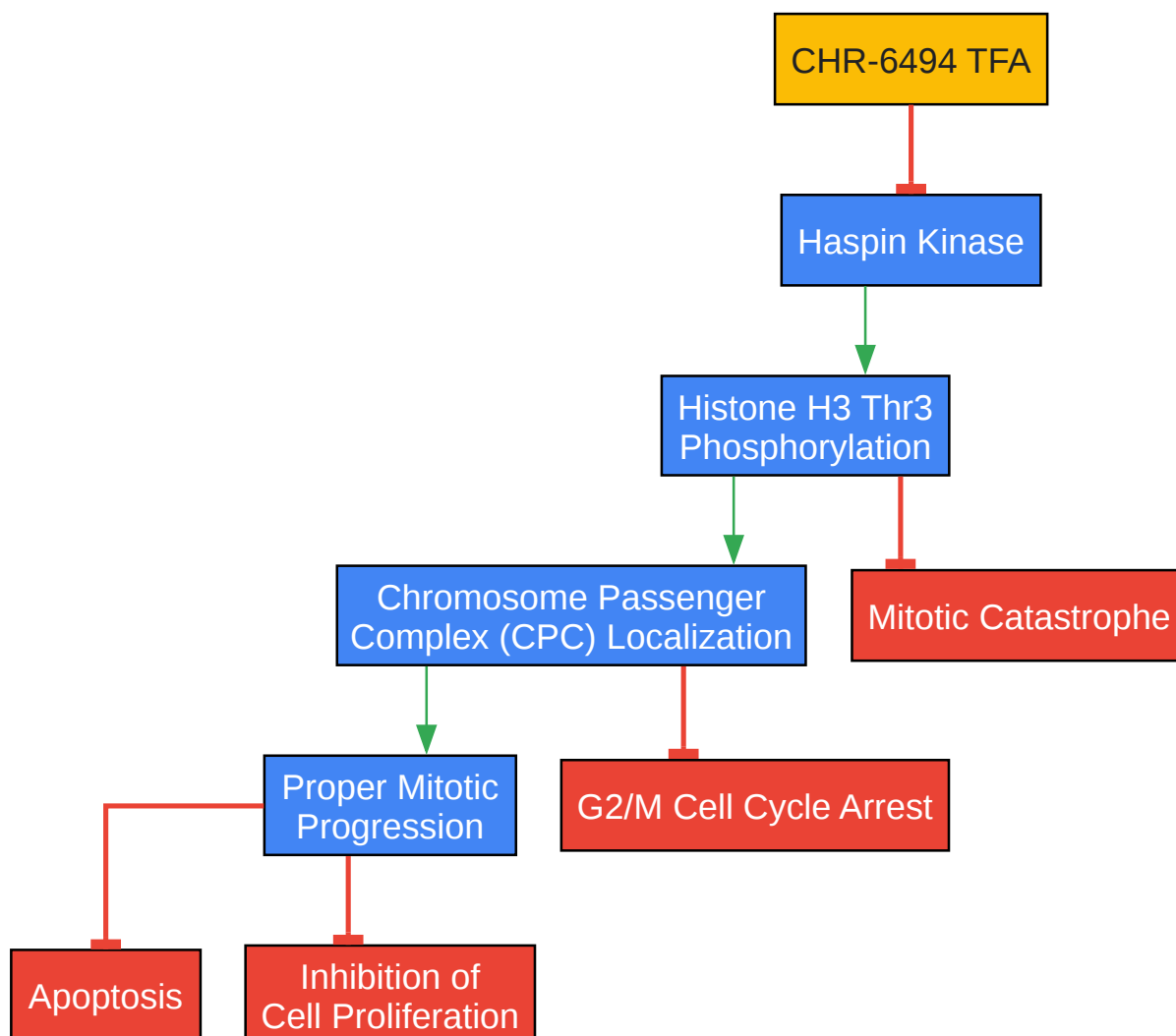
- Animal Model: Utilize appropriate xenograft models (e.g., nude mice bearing HCT-116 or MDA-MB-231 tumors).
- Drug Preparation: Prepare the dosing solution of **CHR-6494 TFA** in a suitable vehicle.
- Administration: Administer **CHR-6494 TFA** via intraperitoneal (i.p.) injection at the desired dosage and schedule.

- **Monitoring:** Monitor tumor volume and body weight of the animals regularly throughout the study.
- **Endpoint Analysis:** At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Mechanism of Action and Signaling Pathway

CHR-6494 TFA exerts its anti-cancer effects by inhibiting Haspin kinase, a key regulator of mitosis.

Signaling Pathway Diagram



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Caption: **CHR-6494 TFA** inhibits Haspin, leading to mitotic defects.

The inhibition of Haspin kinase by CHR-6494 prevents the phosphorylation of histone H3 at threonine 3.[2][3] This phosphorylation event is crucial for the proper localization of the Chromosome Passenger Complex (CPC), which includes Aurora B kinase, to the centromeres during mitosis.[11] Disruption of this process leads to chromosome misalignment, mitotic catastrophe, G2/M cell cycle arrest, and ultimately, apoptosis, thereby inhibiting cancer cell proliferation.[1][13][14][15]

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